

# 4-Isopropylbenzoyl chloride CAS number and properties

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## Compound of Interest

Compound Name: 4-Isopropylbenzoyl chloride

Cat. No.: B1302200

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## 4-Isopropylbenzoyl Chloride: A Technical Guide

CAS Number: 21900-62-9

This technical guide provides an in-depth overview of **4-Isopropylbenzoyl chloride**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical and Physical Properties

**4-Isopropylbenzoyl chloride** is a colorless to pale yellow liquid with a pungent odor.<sup>[1]</sup> It is characterized by a benzene ring substituted with an isopropyl group at the para position and a highly reactive acyl chloride functional group.<sup>[1]</sup>

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO	[1][2]
Molecular Weight	182.65 g/mol	[2]
CAS Number	21900-62-9	[1]
Appearance	Colorless to pale yellow liquid	[1][3]
Odor	Pungent	[1]
Density	1.100 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Boiling Point	121 °C @ 10 Torr	
228.2 °C @ 760 mmHg	[4]	
Solubility	Soluble in organic solvents (e.g., dichloromethane). Reacts with water.	[5]

## Reactivity and Applications

The chemical behavior of **4-Isopropylbenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it highly susceptible to nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles, including alcohols to form esters, amines to form amides, and water to hydrolyze back to 4-isopropylbenzoic acid.[1][5] This reactivity profile makes it a versatile intermediate in organic synthesis.

Its primary application lies in its role as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1]

## Experimental Protocols

Two common methods for the synthesis of **4-Isopropylbenzoyl chloride** are detailed below.

### Synthesis from 4-Isopropylbenzoic Acid

This is a widely used laboratory-scale synthesis.

## Materials:

- 4-Isopropylbenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
- Anhydrous toluene

## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a gas trap, dissolve 4-isopropylbenzoic acid in anhydrous toluene.
- Add a catalytic amount of anhydrous DMF (a few drops).
- Slowly add thionyl chloride (1.2-1.5 equivalents) to the solution at room temperature with stirring.
- Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure.
- The resulting crude **4-isopropylbenzoyl chloride** can be used directly or purified by vacuum distillation.<sup>[5]</sup>

## Synthesis from 4-Isopropylbenzaldehyde

This two-step procedure offers an alternative route starting from the corresponding aldehyde.

## Materials:

- 4-Isopropylbenzaldehyde
- Sodium borohydride ( $\text{NaBH}_4$ )

- Methanol
- Tetrahydrofuran (THF)
- 2M Hydrochloric acid (HCl)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure: Step 1: Reduction of 4-Isopropylbenzaldehyde

- In a flask, dissolve 4-isopropylbenzaldehyde (1.0 mol) in THF.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add sodium borohydride (1.0 mol) to the solution while maintaining vigorous stirring.
- Add methanol dropwise over a period of 5 hours.
- Continue stirring the reaction mixture at room temperature overnight.
- Evaporate the solvent under vacuum.
- Acidify the residue to pH ~1 with 2M HCl solution.
- Extract the resulting (4-isopropylphenyl)methanol with dichloromethane.
- Combine the organic extracts, dry with anhydrous sodium sulfate, and evaporate to dryness.

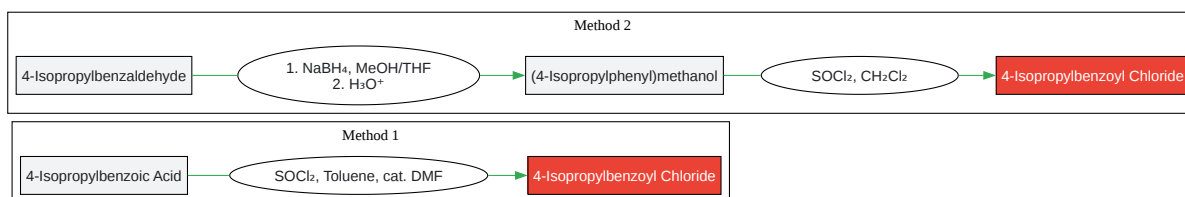
#### Step 2: Chlorination of (4-Isopropylphenyl)methanol

- Dissolve the residue from Step 1 in dichloromethane.
- Cool the solution to +5 °C.
- Slowly add thionyl chloride (1.0 mol) dropwise.

- Stir the reaction solution overnight at room temperature.
- Evaporate the solvent to dryness.
- Dissolve the residue in dichloromethane and wash with water.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness.
- The crude product can be purified by vacuum distillation to yield 4-isopropylbenzyl chloride as a colorless liquid.[6]

## Visualizations

### Synthesis Pathway of 4-Isopropylbenzoyl Chloride



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#### Synthesis Routes to 4-Isopropylbenzoyl Chloride

### General Mechanism: Nucleophilic Acyl Substitution



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## Nucleophilic Acyl Substitution Mechanism

## Safety and Hazard Information

**4-Isopropylbenzoyl chloride** is a reactive and corrosive compound that requires careful handling.

Hazard	Description
Skin Corrosion/Irritation	Causes severe skin burns.
Eye Damage/Irritation	Causes serious eye damage.
Acute Toxicity (Oral)	May be harmful if swallowed.
Reactivity	Reacts with water and moisture.

Always handle **4-Isopropylbenzoyl chloride** in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

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